molecular formula C20H16N2O3 B5770939 N-2-biphenylyl-4-methyl-3-nitrobenzamide

N-2-biphenylyl-4-methyl-3-nitrobenzamide

货号 B5770939
分子量: 332.4 g/mol
InChI 键: MWQRMSVWLOPBAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-2-biphenylyl-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 is currently being investigated as a potential cancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

作用机制

N-2-biphenylyl-4-methyl-3-nitrobenzamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can eventually lead to cell death. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition, as they rely on alternative DNA repair mechanisms to survive.
Biochemical and Physiological Effects
N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the immune response against cancer cells, potentially contributing to its antitumor effects. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also cause some toxicity, particularly in the bone marrow and gastrointestinal tract, which may limit its clinical use.

实验室实验的优点和局限性

N-2-biphenylyl-4-methyl-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PARP enzymes. It can be used to study the role of PARP enzymes in DNA repair and cancer biology, as well as to test the efficacy of PARP inhibitors in various cancer models. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also be expensive and difficult to obtain, which may limit its use in some laboratories.

未来方向

There are several future directions for research on N-2-biphenylyl-4-methyl-3-nitrobenzamide and PARP inhibitors in general. These include:
1. Combination therapies: N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to enhance the efficacy of DNA-damaging agents, but its potential in combination with other targeted therapies, such as immune checkpoint inhibitors, is still being explored.
2. Biomarker identification: Identifying biomarkers that can predict response to PARP inhibitors, such as BRCA1/2 mutations, can help to optimize patient selection and treatment strategies.
3. Resistance mechanisms: Resistance to PARP inhibitors can develop over time, and understanding the mechanisms of resistance can help to develop strategies to overcome it.
4. New PARP inhibitors: Developing new PARP inhibitors with improved potency, selectivity, and toxicity profiles can further enhance their clinical utility.
In conclusion, N-2-biphenylyl-4-methyl-3-nitrobenzamide is a potent PARP inhibitor with promising potential as a cancer therapy. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown efficacy in preclinical and clinical settings. Future research directions include combination therapies, biomarker identification, resistance mechanisms, and development of new PARP inhibitors.

合成方法

N-2-biphenylyl-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 4-methyl-3-nitrobenzoic acid, followed by reduction and amide formation. The synthesis has been optimized to produce high yields of pure N-2-biphenylyl-4-methyl-3-nitrobenzamide, and the resulting compound has been characterized using various analytical techniques.

科学研究应用

N-2-biphenylyl-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1/2 genes. N-2-biphenylyl-4-methyl-3-nitrobenzamide has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in various cancer models. Clinical trials have demonstrated promising results in patients with advanced or refractory solid tumors, including ovarian and breast cancers.

属性

IUPAC Name

4-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-11-12-16(13-19(14)22(24)25)20(23)21-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQRMSVWLOPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。